molecular formula C25H22O4 B4871010 6-ethyl-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-ethyl-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B4871010
M. Wt: 386.4 g/mol
InChI Key: WWAHDPNQUIHSAN-UHFFFAOYSA-N
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Description

The compound 6-ethyl-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one belongs to the coumarin derivative family, characterized by a benzopyrone core. Its structure includes:

  • A chromen-2-one backbone with substituents at positions 4 (phenyl), 6 (ethyl), and 7 (2-methoxybenzyloxy).
  • Molecular formula: C25H22O4 (estimated based on analogues, e.g., ).
  • Key functional groups: The 2-methoxybenzyloxy group at position 7 introduces steric and electronic effects, influencing solubility and reactivity.

Properties

IUPAC Name

6-ethyl-7-[(2-methoxyphenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O4/c1-3-17-13-21-20(18-9-5-4-6-10-18)14-25(26)29-24(21)15-23(17)28-16-19-11-7-8-12-22(19)27-2/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAHDPNQUIHSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3OC)OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting with the construction of the chromen-2-one core One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable phenol with an aldehyde in the presence of a base

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, the use of catalysts and specific reaction conditions can help streamline the process and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 6-ethyl-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one has been studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, and antimicrobial effects.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-ethyl-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzyloxy Group

a) Positional Isomerism: 2-Methoxy vs. 4-Methoxybenzyloxy
  • 6-Ethyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one (): Molecular formula: C25H22O4. Predicted Collision Cross Section (CCS): 193.2 Ų for [M+H]<sup>+</sup> (vs. target compound, data pending) .
b) Halogen-Substituted Analogues
  • 6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one ():

    • Molecular formula: C21H14Cl3O4 (estimated).
    • Chlorine atoms increase molecular weight (~397.26 g/mol ) and lipophilicity (ClogP ~4.5 ) .
    • Enhanced electrophilicity due to electron-withdrawing Cl groups, affecting reactivity in substitution reactions.
  • 6-Chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one ():

    • Molecular weight: 397.26 g/mol , similar to the dichloro analogue but with reduced steric hindrance.

Variations at Position 6

a) Alkyl Chain Length: Ethyl vs. Hexyl
  • 6-Hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one (): Molecular formula: C29H30O4 (mass: 442.555 Da).
b) Chlorine-Substituted Analogues
  • 6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one ():
    • Molecular formula: C20H19ClO4 .
    • Propyl group at position 4 instead of phenyl reduces aromatic interactions, impacting crystallinity .

Variations at Position 4

  • 4-Ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one ():
    • Replaces phenyl with ethyl and introduces a phenacyloxy group.
    • Molecular formula: C19H16O4 , with reduced steric bulk compared to the target compound .

Structural and Functional Implications

Physicochemical Properties

Compound Molecular Weight (g/mol) ClogP<sup>†</sup> CCS [M+H]<sup>+</sup> (Ų)
Target Compound (2-methoxybenzyloxy) ~386.44 ~4.2 N/A
4-Methoxybenzyloxy analogue () 386.44 ~4.0 193.2
6-Hexyl-4-methoxybenzyloxy () 442.55 ~6.0 N/A
6-Chloro-2,4-dichlorobenzyloxy () ~397.26 ~4.5 N/A

<sup>†</sup>ClogP estimated using substituent contributions.

Research Tools and Data Validation

  • Crystallography : SHELXL software is widely used for refining coumarin derivatives (e.g., ).
  • Visualization : Mercury CSD aids in analyzing packing patterns and intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
Reactant of Route 2
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6-ethyl-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

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